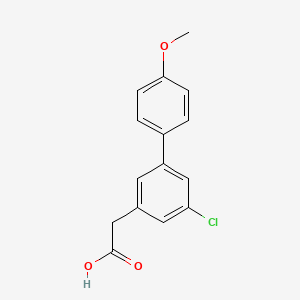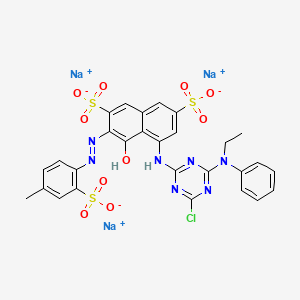
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with benzylamine and a chlorinating agent. One common method is the reaction of phosphorus trichloride with benzylamine in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted diazaphospholidines with various functional groups.
Oxidation Reactions: Products include phosphine oxides and phosphates.
Reduction Reactions: Products include phosphines and phosphides.
科学的研究の応用
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the benzyl groups and the chlorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Diphenyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Dibenzyl-2-bromo-1,3,2-diazaphospholidine
Uniqueness
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is unique due to the presence of the benzyl groups and the chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
74731-09-2 |
|---|---|
分子式 |
C16H18ClN2P |
分子量 |
304.75 g/mol |
IUPAC名 |
1,3-dibenzyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C16H18ClN2P/c17-20-18(13-15-7-3-1-4-8-15)11-12-19(20)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
RSOSFJXNJHSWTI-UHFFFAOYSA-N |
正規SMILES |
C1CN(P(N1CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


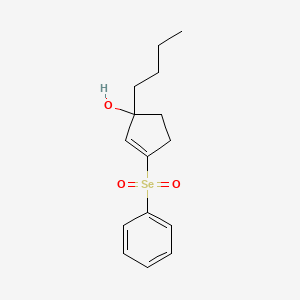

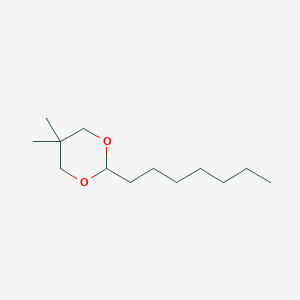
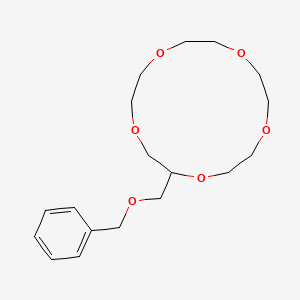
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
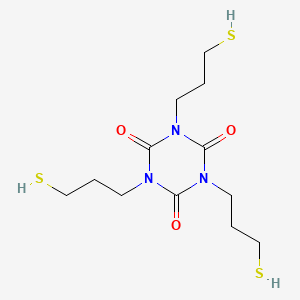
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
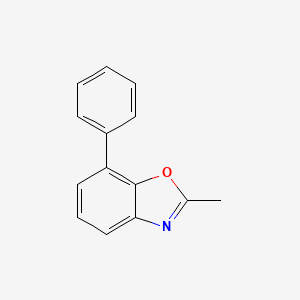
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
